3-Aminobutanoic acid

描述

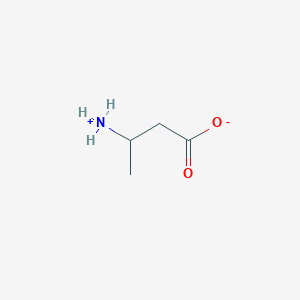

DL-3-氨基丁酸: 是一种β-氨基酸,是丁酸在第3位被氨基取代的产物。它是一种非蛋白质氨基酸,这意味着它在翻译过程中不会被整合到蛋白质中。 该化合物的分子式为C4H9NO2,分子量为103.12 g/mol 。 它以代谢产物的身份而闻名,并参与各种生化过程 .

准备方法

合成路线和反应条件: DL-3-氨基丁酸可以通过多种方法合成。一种常见的方法是从水性乙醇或甲醇/乙醚中结晶酸。 还可以通过加热略微稀释的乙醇溶液并添加丙酮来结晶酸 。 另一种合成路线涉及从5,6-二氢-6-甲基尿嘧啶制备DL-3-氨基丁酸 .

工业生产方法: DL-3-氨基丁酸的工业生产方法通常涉及使用类似结晶技术的规模化合成。 该化合物通过重结晶纯化以达到所需的纯度水平 .

化学反应分析

反应类型: DL-3-氨基丁酸会发生各种化学反应,包括:

氧化: 氨基可以被氧化以形成相应的氧代衍生物。

还原: 羧基可以被还原以形成相应的醇类。

取代: 氨基可以参与与各种亲电试剂的取代反应.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

取代: 亲电试剂如卤代烷和酰氯用于取代反应.

主要产物:

氧化: DL-3-氨基丁酸的氧代衍生物。

还原: DL-3-氨基丁酸的醇类衍生物。

取代: N-芳基氨基丁酸和取代的哌啶酮衍生物.

科学研究应用

Plant Biology and Disease Resistance

Induction of Plant Resistance:

3-ABA has been extensively studied for its ability to enhance plant resistance against pathogens. Research indicates that BABA acts as a priming agent, inducing systemic acquired resistance (SAR) in plants. For instance, a study demonstrated that application of BABA to grapevines significantly increased their resistance to downy mildew (Plasmopara viticola) by activating defense mechanisms within the plant .

Mechanisms of Action:

The mechanism through which 3-ABA induces resistance involves the modulation of plant immune responses. It primes the plant's immune system, enabling quicker and more robust responses to subsequent pathogen attacks. This priming effect is mediated by specific signaling pathways that enhance the expression of defense-related genes .

Clinical Applications

Biomarker Potential:

Recent studies have explored the potential of 3-ABA as a biomarker for various health conditions. For example, aminobutyric acids, including 3-ABA, have been investigated for their association with osteoporosis and other metabolic disorders. A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully quantified aminobutyric acids in biological fluids, revealing significant differences in their concentrations among individuals with varying bone mineral density (BMD) levels .

Therapeutic Uses:

There is ongoing research into the therapeutic applications of 3-ABA in neurological disorders. Its structural similarity to gamma-aminobutyric acid (GABA) suggests potential neuroprotective effects. Studies have indicated that compounds related to 3-ABA may block secondary hyperalgesia and modulate pain responses, making them candidates for pain management therapies .

Structural and Spectroscopic Studies

Characterization of Molecular Structure:

The structural properties of 3-ABA have been characterized using advanced spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies reveal that 3-ABA exists predominantly in a zwitterionic form in aqueous solutions, which is crucial for its biological activity .

Vibrational Spectra Analysis:

Research has shown that the vibrational spectra of zwitterionic 3-ABA support its dimer structure formed through hydrogen bonding interactions between -NH₃⁺ and -COO⁻ groups. This structural insight is essential for understanding how 3-ABA interacts at the molecular level with biological systems .

Summary of Key Findings

作用机制

DL-3-氨基丁酸的作用机制涉及它与特定分子靶标和途径的相互作用。已知它通过激活防御机制来诱导植物对病原体的抗性。 这包括引发植物以增强其对随后病原体攻击的抵抗力 。 该化合物与调节植物诱导系统抗性 (ISR) 的信号通路相互作用 .

相似化合物的比较

类似化合物:

DL-3-氨基异丁酸:

γ-氨基丁酸: 中枢神经系统的一种神经递质,它在结构和功能上与DL-3-氨基丁酸不同.

独特性: DL-3-氨基丁酸的独特性在于它在诱导植物抗性中的特殊作用以及它参与各种生化途径。 它调节生理反应的能力以及它在不同领域的多种应用使其成为一种非常重要的化合物 .

生物活性

3-Aminobutanoic acid, commonly referred to as 3-ABA, is a four-carbon amino acid that has garnered attention for its diverse biological activities. This compound exists in various forms, including its enantiomers, which exhibit distinct physiological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound can exist in different forms, primarily as a zwitterion in aqueous environments. The zwitterionic form is characterized by the presence of both positive and negative charges, which significantly influences its solubility and reactivity. The structural dynamics have been studied using vibrational spectroscopy, revealing insights into its intermolecular bonding and stability in solution .

The biological activities of 3-ABA are attributed to several mechanisms:

- Neurotransmission Modulation : 3-ABA has been shown to interact with neurotransmitter systems in the brain. It may influence GABAergic activity, thereby affecting neuronal excitability and synaptic transmission .

- Plant Defense Induction : In plants, 3-ABA is known to enhance disease resistance. Studies indicate that it can trigger defense mechanisms against pathogens, suggesting its role as a signaling molecule in plant immunity .

- Metabolic Regulation : Research indicates that 3-ABA plays a role in metabolic processes, including fatty acid oxidation and insulin sensitivity modulation. It is associated with increased energy expenditure during physical activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Enzymatic Synthesis : A notable method involves the use of engineered strains of Escherichia coli expressing aspartase to convert butenoic acid into R-3-aminobutyric acid with high efficiency (up to 98% conversion rate) .

- Chemical Synthesis : A greener synthesis approach has been developed using prochiral compounds via aza-Michael addition followed by enzymatic resolution. This method boasts an overall yield of about 28% with an enantiomeric excess of 99% .

Study on Plant Disease Resistance

A study published in the World Journal of Advanced Research and Reviews demonstrated that 3-ABA induces systemic resistance in plants against various pathogens. The compound was shown to enhance the expression of defense-related genes, leading to improved resistance profiles .

Clinical Applications

Research conducted on aminobutyric acids highlighted their potential as biomarkers for conditions such as alcoholic liver injury and sepsis. The study found correlations between levels of 3-ABA and physical activity, suggesting its role in metabolic health .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040975 | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-48-0, 2835-82-7 | |

| Record name | β-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193.0 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminobutanoic acid?

A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of this compound, particularly in its zwitterionic form. Characteristic peaks have been observed around 3029, 2871, 1577, and 1288 cm-1, providing evidence for the zwitterionic dimer structure stabilized by –N-H∙∙∙O–C bonding. [] Additionally, 1H- and 13C-NMR spectroscopy has been used to confirm the structure and study the conformation of this compound-containing peptides. []

Q3: Are there any computational studies on the conformational preferences of this compound?

A3: Yes, computational studies using density functional theory (DFT) calculations have investigated the conformational preferences of this compound. These studies, often conducted at the B3LYP/6-311++G(d,p) level of theory, have explored the stability of zwitterionic monomer and dimer structures in different solvent environments. [, ]

Q4: How is this compound typically synthesized?

A4: Several synthetic routes have been explored for obtaining enantiomerically pure this compound:

- Diastereomer Separation: One method involves the synthesis of N-phenethyl derivatives of this compound, followed by diastereomer separation and subsequent hydrogenolysis to yield the desired enantiomer. []

- Enzymatic Resolution: Another approach utilizes commercially available Candida antarctica lipase B for enzymatic resolution via aminolysis. This method offers the advantage of a solvent-free, one-pot process. [, ]

Q5: What are some notable applications of this compound?

A5: this compound serves as a valuable building block in organic synthesis, particularly for preparing:

- β-Peptides: It serves as a key component in the synthesis of β-peptides, which are peptide analogues with potential applications in drug design due to their increased resistance to enzymatic degradation. [, ]

- Perhydropyrimidin-4-ones: Researchers have utilized this compound as a precursor for synthesizing various stereoisomers of perhydropyrimidin-4-ones, which can be further functionalized to access a wider range of compounds. [, ]

- Crotonaldehyde Adducts: this compound has been employed in the synthesis of oligonucleotides containing specific crotonaldehyde adducts of deoxyguanosine, enabling the study of DNA damage and repair mechanisms. []

Q6: Does this compound play a role in biological systems?

A6: While this compound is not a proteinogenic amino acid, it has been identified as a potential metabolite in sugar beet root exudates, particularly under phosphorus deficiency. Its role in plant physiology and phosphorus mobilization is currently under investigation. []

Q7: Are there any known enzymatic reactions involving this compound?

A7: Yes, this compound serves as a substrate for certain enzymes:

- Candida antarctica Lipase A (CAL-A): CAL-A demonstrates chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound, preferentially cleaving the amide bond over the tert-butyl ester bond. This selectivity makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. []

- Flavin Adenine Dinucleotide-Dependent Oxidases: Enzymes like CmiS2, involved in the biosynthesis of the macrolactam antibiotic cremimycin, can utilize N-carboxymethyl-3-aminobutanoic acid as a substrate, albeit with lower preference compared to its longer chain counterpart N-carboxymethyl-3-aminononanoic acid. These enzymes catalyze the oxidative decarboxylation of these substrates to generate β-amino acid starter units for macrolactam biosynthesis. [, ]

Q8: Has the environmental impact of this compound production been assessed?

A8: Yes, researchers have compared the environmental impact of different synthetic routes for this compound production. One study found that while a chemical approach provided a higher yield, a chemoenzymatic route was more favorable in terms of raw material consumption, cost, and potential health risks. The study emphasizes the importance of considering mass balancing and environmental factors in early process development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。